molecular formula C9H11NO3 B2800792 3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1212356-34-7

3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2800792
CAS No.: 1212356-34-7
M. Wt: 181.191
InChI Key: JVBMCNHIFPWAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene derivative featuring a bicyclo[2.2.1]heptene core substituted with a carboxylic acid group at position 2 and a carbamoyl group at position 3. Its synthesis often involves functionalizing bicyclo[2.2.1]hept-5-ene-2-carboxylic acid precursors via reactions such as the Curtius reaction (using sodium azide and acid chlorides) or coupling with urea derivatives . The compound’s rigid bicyclic framework and dual functional groups make it a valuable intermediate in heterocyclic chemistry, particularly for constructing fused-ring systems via Retro Diels-Alder (RDA) reactions under mild thermal conditions . Applications include the preparation of bioactive molecules and crystallographically characterized cocrystals .

Properties

IUPAC Name

3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBMCNHIFPWAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with carbamoylating agents. One common method includes the use of carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamoyl Group

The carbamoyl (-CONHR) group undergoes nucleophilic substitution reactions, particularly at the nitrogen center.

Reaction TypeReagents/ConditionsProductsKey ObservationsSource
AlkylationAlkyl halides (e.g., CH₃I), base (e.g., K₂CO₃), DMF, 60°CN-Alkylated derivativesSelective alkylation occurs at the carbamoyl nitrogen due to its nucleophilic character.
AcylationAcetyl chloride, pyridine, RTN-Acylated compoundsLimited steric hindrance from the bicyclic framework allows moderate yields (~65%).

Carboxylic Acid Reactivity

The carboxylic acid group participates in typical acid-derived reactions:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions:

  • Conditions : H₂SO₄ (cat.), reflux, 12 hrs.

  • Yield : 70–85% for methyl/ethyl esters.

  • Application : Esters serve as intermediates for further functionalization (e.g., amidation).

Amide Formation

Reaction with amines (e.g., benzylamine) via coupling agents:

  • Reagents : DCC (dicyclohexylcarbodiimide), HOBt, RT.

  • Yield : 55–75% for primary amines; secondary amines show lower reactivity.

Cycloaddition Reactions

The strained bicyclo[2.2.1]heptene system enables [4+2] cycloadditions:

DienophileCatalystProductStereoselectivitySource
NitroolefinsChiral tertiary amine (e.g., Cinchona alkaloid)Bicycloheptane-1-carboxylate derivativesEnantiomeric excess (ee) up to 92% achieved via hydrogen-bond catalysis.

Functionalization of the Bicyclic Framework

The double bond in the bicycloheptene system undergoes selective hydrogenation and epoxidation:

Hydrogenation

  • Conditions : H₂ (1 atm), Pd/C (10% wt), RT.

  • Result : Saturated bicyclo[2.2.1]heptane derivative with retained carbamoyl/carboxylic acid groups.

Epoxidation

  • Reagents : m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C.

  • Yield : 60–70%; epoxide forms at the less hindered face of the double bond.

Comparative Reactivity with Substituted Derivatives

Substituents on the carbamoyl nitrogen significantly influence reactivity:

DerivativeSubstituent (R)Reaction Rate (vs Parent Compound)Notes
3-(Cyclopropylcarbamoyl)Cyclopropyl1.2× faster alkylationEnhanced steric protection reduces side reactions.
3-(3-Chlorophenylcarbamoyl)3-Cl-C₆H₄0.8× slower acylationElectron-withdrawing groups deactivate the nitrogen.
3-(Dipropylcarbamoyl)NPr₂1.5× faster esterificationBulky groups improve solubility in nonpolar solvents.

Mechanistic Insights

  • Carbamoyl Reactivity : The lone pair on the carbamoyl nitrogen facilitates nucleophilic attacks, while steric effects from the bicyclic system modulate accessibility.

  • Bicyclic Strain : The norbornene-like framework enhances reactivity in cycloadditions by lowering activation energy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that bicyclic compounds similar to 3-carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit promising anticancer properties. For instance, studies have revealed that modifications to the bicyclic structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to interact with biological targets, such as enzymes involved in cancer metabolism, makes it a candidate for further exploration in drug development.

Neuroprotective Effects
There is emerging evidence that compounds in this chemical class may possess neuroprotective effects. For example, analogs of bicyclic acids have shown the ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This suggests a potential therapeutic role for this compound in treating neurological disorders.

Biocatalysis

Enzymatic Reactions
The unique structure of this compound allows it to serve as a substrate or cofactor in various enzymatic reactions. Recent studies have demonstrated its utility in biocatalytic processes for the synthesis of chiral compounds, which are crucial in pharmaceuticals and agrochemicals.

Case Study: Biotransformation
A notable case study involved the use of this compound as a substrate for specific dehydrogenases, leading to the production of optically pure alcohols from ketones through biotransformation processes. Such applications highlight its relevance in green chemistry, promoting sustainable practices by reducing the need for harsh reagents.

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as an important building block in synthetic organic chemistry due to its functional groups that allow for further modifications and transformations. It can be used to synthesize more complex molecules through reactions such as:

  • Nucleophilic substitutions
  • Cycloadditions
  • Functional group interconversions

Data Table: Synthetic Pathways

Reaction TypeConditionsProducts
Nucleophilic substitutionBase-catalyzedAmino derivatives
CycloadditionHeat or UV lightDiels-Alder adducts
Functional group conversionAcid/base catalysisVarious functionalized derivatives

Mechanism of Action

The mechanism of action of 3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the binding of certain transcription factors to DNA, thereby regulating gene expression. The compound’s unique structure allows it to fit into the active sites of enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

Bicyclo Ring System Variations

  • Bicyclo[2.2.2]octene Derivatives: Di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (synthesized via NH4OH and NaClO treatment) shares a similar carbamoyl-carboxylic acid motif but exhibits increased ring strain and altered reactivity due to the larger bicyclo[2.2.2] framework .
  • 7-Oxabicyclo Derivatives :
    Substitution of a carbon with oxygen (e.g., 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives) enhances polarity and hydrogen-bonding capacity, as seen in cocrystals with benzothiazol-2-amine . The oxygen atom also influences dihedral angles (e.g., 69.3° between planes in 3-methoxycarbonyl-7-oxabicyclo derivatives) .

Substituent Variations at the 3-Position

  • Carbamoyl vs. Methoxycarbonyl: Methoxycarbonyl substituents (e.g., 3-methoxycarbonyl-7-oxabicyclo derivatives) reduce hydrogen-bond donor capacity compared to carbamoyl groups, altering solubility and crystal-packing behavior .
  • Aryl and Heteroaryl Carbamoyl Groups :
    • 3-[(3-Nitrophenyl)carbamoyl] : This derivative (MW 302.28, logP 1.5) exhibits increased hydrophobicity and nitro group-mediated redox activity, relevant for kinase inhibition .
    • 3-[(1,2-Oxazol-3-yl)carbamoyl] : Features a heterocyclic substituent (MW 248.24, logP 1.16) with enhanced hydrogen-bond acceptor capacity (7 acceptors), favoring interactions with biological targets .
  • Alkylcarbamoyl Groups: 3-(Dipropylcarbamoyl): This lipophilic derivative (MW 265.35) lacks hydrogen-bond donors, prioritizing passive membrane diffusion . 3-(2-Hydroxyethylcarbamoyl): Incorporates a polar hydroxyl group (synonyms include BAS 01814421), balancing hydrophilicity and logP (-1.16) for improved aqueous solubility .

Functional Group Modifications

  • Amides and Hydrazides: Exo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrazides serve as precursors for imidates and isocyanates, enabling diverse heterocycle synthesis .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula MW (g/mol) logP H-Bond Donors H-Bond Acceptors References
3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C9H11NO3 181.19 ~0.5* 2 4
3-[(1,2-Oxazol-3-yl)carbamoyl] derivative C12H12N2O4 248.24 1.16 2 7
3-[(3-Nitrophenyl)carbamoyl] derivative C15H14N2O5 302.28 1.5 2 5
3-(Dipropylcarbamoyl) derivative C15H23NO3 265.35 N/A 0 3
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid cocrystal C12H10N2O4S 302.29 N/A 2 6

*Estimated via analogy to similar bicyclo compounds.

Biological Activity

3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

The compound has the following chemical characteristics:

  • Molecular Formula: C15H21NO4
  • Molecular Weight: 277.34 g/mol
  • CAS Number: Not specifically listed in the search results but related compounds are identified.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research has indicated that compounds within the bicyclic structure exhibit antimicrobial properties. For instance, studies on similar bicyclic acids have shown activity against various bacterial strains, suggesting a potential for this compound in antimicrobial applications.

2. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Preliminary data suggest that bicyclic compounds can interact with cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis.

3. Anti-inflammatory Effects

Similar bicyclic compounds have been studied for their anti-inflammatory properties. The structural features of this compound may contribute to its ability to modulate inflammatory responses.

Case Studies

Several studies have explored the biological effects of related bicyclic compounds:

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various bicyclic carboxylic acids, revealing significant inhibition against Staphylococcus aureus and E. coli. The results indicated that structural modifications could enhance efficacy.

Study 2: Enzyme Interaction

Research conducted on enzyme kinetics demonstrated that bicyclic compounds could inhibit specific cytochrome P450 enzymes, affecting drug metabolism rates significantly. This finding suggests that this compound might similarly influence these pathways.

Study 3: Anti-inflammatory Mechanism

In vitro studies highlighted the anti-inflammatory potential of structurally similar compounds, showing a reduction in pro-inflammatory cytokines in cultured macrophages upon treatment with bicyclic acids.

Data Tables

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialBicyclo[3.3.0]octane derivativesInhibition of bacterial growth
Enzyme InhibitionCytochrome P450 inhibitorsAltered drug metabolism
Anti-inflammatoryBicyclic carboxylic acidsDecreased cytokine levels

Q & A

Q. What synthetic methodologies are validated for 3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via functionalization of bicyclo[2.2.1]heptene derivatives. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo nitrophenylation or carbamoylation using reagents like potassium permanganate (oxidation) or LiAlH₄ (reduction) . Purity optimization involves chromatographic separation (e.g., silica gel) followed by recrystallization. Structural confirmation requires IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR to verify bicyclic framework and substituent positions .

Q. How is the stereochemistry of this compound resolved experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry. For instance, highlights bromine-initiated rearrangements analyzed via crystallography to confirm product stereochemistry . Polarimetry and NOESY NMR can supplement crystallographic data by probing spatial interactions between protons .

Q. What spectroscopic techniques differentiate this compound from saturated analogs like bicyclo[2.2.1]heptane-2-carboxylic acid?

Key distinctions arise from:

  • ¹H NMR : The unsaturated bicyclic system shows deshielded olefinic protons (δ ~5.5–6.5 ppm) absent in saturated analogs.
  • IR : Conjugated carbamoyl groups exhibit shifted C=O stretches compared to non-conjugated derivatives.
  • MS : Molecular ion peaks (e.g., m/z 153.18 for C₈H₁₁NO₂ derivatives) and fragmentation patterns differ due to ring strain and unsaturation .

Advanced Research Questions

Q. How does the unsaturated bicyclic framework influence reaction pathways in Diels-Alder or cyclization reactions?

The norbornene scaffold acts as a diene in Diels-Alder reactions, with regioselectivity governed by electron-withdrawing carbamoyl groups. For example, notes cyclization reactions forming pyrrolobenzoxazines, where stereochemistry (endo/exo) dictates product distribution . Computational studies (DFT) can model transition states to predict regiochemical outcomes .

Q. What computational strategies predict the biological activity or toxicity of this compound?

Molecular docking (e.g., AutoDock Vina) identifies interactions with enzyme active sites, such as cyclooxygenase or cytochrome P450. QSAR models correlate logP (~2.94) and PSA (~37.3 Ų) with membrane permeability and toxicity . emphasizes that in vitro assays (e.g., Ames test) are mandatory for mutagenicity profiling due to structural alerts like the carbamoyl group .

Q. How are contradictions in reactivity data (e.g., bromine vs. silicon-assisted rearrangements) resolved?

Mechanistic studies using isotopic labeling (²H/¹³C) and kinetics (Eyring plots) clarify pathways. shows bromine-mediated rearrangements yield tricyclic derivatives, whereas silicon-based reagents may stabilize carbocation intermediates . Cross-validation via in situ FTIR or LC-MS monitors intermediate formation .

Q. What crystallographic challenges arise during refinement of derivatives with flexible substituents?

Disordered carbamoyl or nitro groups require constrained refinement (ISOR, DELU in SHELXL) and twin detection (e.g., ROTAX for twinned crystals). notes SHELX’s robustness in handling high-resolution data, but low-angle reflections may necessitate supplementary DFT-calculated restraints .

Methodological Resources

  • Structural Analysis : SHELX suite for crystallography , Gaussian09 for DFT calculations .
  • Synthetic Protocols : KMnO₄ oxidation, LiAlH₄ reduction, and nucleophilic substitution .
  • Biological Profiling : Ames test (mutagenicity), MTT assay (cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.